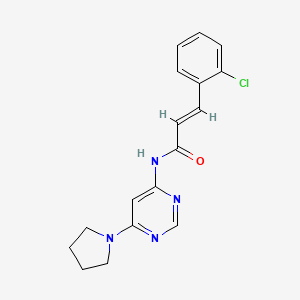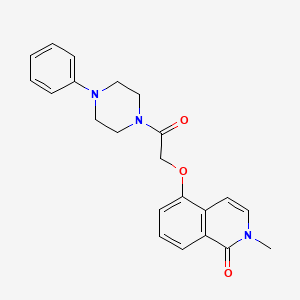
2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPPI is a small molecule that belongs to the class of isoquinolinones and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
ABCB1 Inhibitors
The compound has been studied for its role in inhibiting ABCB1 activity. ABCB1 inhibitors are significant for their potential to overcome drug resistance in cancer therapy. Research demonstrated that derivatives with a piperazine nucleus linked to certain moieties exhibited potent inhibitory activity, with some derivatives showing exceptional potency in biological assays aimed at understanding the ABCB1 interacting mechanism (Colabufo et al., 2008).
Antagonists of P2X7 Nucleotide Receptor
Another application involves the antagonism of the P2X7 nucleotide receptor, which is crucial for understanding inflammation and pain mechanisms. Isoquinolines, including the specific structure of interest, have been identified as potent inhibitors of the human P2X7 receptor, differentiating significantly in pharmacological sensitivity from rat P2X7R, which highlights the importance of structural domains in receptor activation (Humphreys et al., 1998).
Corrosion Inhibitors
Research on corrosion inhibition, particularly for steel in acidic environments, has identified derivatives of the compound as effective inhibitors. These findings are pivotal for industrial applications, where corrosion resistance is of paramount importance. The inhibitory performance of these compounds was assessed through weight loss and electrochemical measurements, demonstrating significant protection efficiency against corrosion (About et al., 2020).
Antimicrobial Agents
Additionally, compounds with the isoquinoline moiety have been synthesized and evaluated for antimicrobial activity. Such compounds exhibit potential as novel antimicrobial agents with applications in fighting bacterial and fungal infections. This research is critical in the context of increasing antibiotic resistance and the need for new therapeutic agents (Patel & Patel, 2010).
Spectral and Theoretical Studies
The compound's structure and properties have also been the focus of spectral and theoretical studies, including Density Functional Theory (DFT) analyses. These studies provide valuable insights into the molecular dynamics, electronic properties, and potential reaction mechanisms of such compounds (Ukrainets et al., 2014).
Eigenschaften
IUPAC Name |
2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-23-11-10-18-19(22(23)27)8-5-9-20(18)28-16-21(26)25-14-12-24(13-15-25)17-6-3-2-4-7-17/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFLUIZOXWIYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)isoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)
![2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2667391.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)

![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)

![[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B2667401.png)
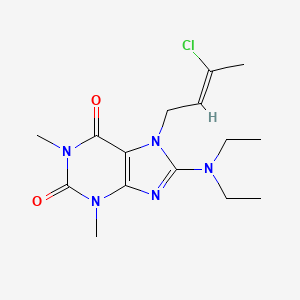
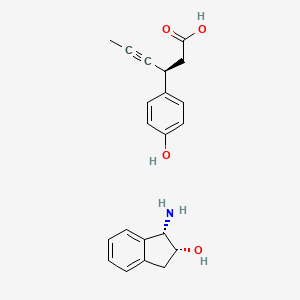
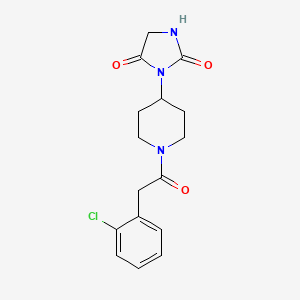
![1-(3,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)
![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)
